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Compound of Interest

Compound Name: MLT-943

Cat. No.: B8176053 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro pharmacological profile of

MLT-943, a potent and selective allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue

Lymphoma Translocation Protein 1 (MALT1) protease. The information presented herein is

intended to support researchers and drug development professionals in understanding the

mechanism of action and guiding the design of future studies with this compound.

Core Mechanism of Action: MALT1 Protease
Inhibition
MLT-943 is an orally active small molecule that selectively inhibits the protease function of

MALT1.[1][2] MALT1 is a critical component of the CARD11-BCL10-MALT1 (CBM) signaling

complex, which plays a central role in NF-κB activation following antigen receptor stimulation in

lymphocytes.[3][4] The MALT1 protein possesses a dual function; it acts as a scaffold to recruit

downstream signaling molecules and as a paracaspase that cleaves specific substrates to

amplify and sustain immune activation.[3][4][5] MLT-943 specifically targets the proteolytic

activity of MALT1, which is implicated in the pathogenesis of certain B-cell lymphomas and

autoimmune diseases.[4][6]
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MLT-943 demonstrates potent and consistent inhibition of MALT1 protease activity across

various in vitro assay formats and species. The half-maximal inhibitory concentrations (IC50)

are summarized in the table below.

Assay
Cell
Type/Matrix

Stimulus Species IC50 (µM)
Extent of
Inhibition
(%)

IL-2 Reporter

Gene Assay
Jurkat T cells

PMA/anti-

CD28
Human 0.04 ± 0.02 >90

IL-2 Release

Assay

Primary T

cells

anti-CD3/anti-

CD28
Human 0.010 ± 0.002 >90

CYLD

Cleavage

Assay

Primary T

cells

PMA/Ionomy

cin
Human 0.06 ± 0.007 >90

IL-2 Release

Assay

Peripheral

Blood

Mononuclear

Cells (PBMC)

PMA/Ionomy

cin
Human 0.074 (N=1) >80

IL-2 Release

Assay (50%

Whole Blood)

Whole Blood
PMA/anti-

CD28
Human 0.80 ± 0.20 >90

IL-2 Release

Assay (50%

Whole Blood)

Whole Blood
PMA/anti-

CD28
Rat 0.58 ± 0.15 >90

IL-2 Release

Assay
PBMC

PMA/Ionomy

cin
Dog 0.092 (N=1) >80

IL-2 Release

Assay (50%

Whole Blood)

Whole Blood
PMA/anti-

CD28
Dog 0.58 ± 0.04 >90

Table compiled from data presented in "Pharmacological Inhibition of MALT1 Protease Leads

to a Progressive IPEX-Like Pathology".[7]
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Signaling Pathway of MALT1 and Inhibition by MLT-
943
Upon T-cell or B-cell receptor stimulation, a signaling cascade is initiated that leads to the

assembly of the CBM complex.[3][8] This complex, composed of CARD11 (or CARMA1),

BCL10, and MALT1, acts as a critical signalosome.[3][8] MALT1, as the effector molecule of

this complex, is activated and subsequently cleaves several key substrates, including A20

(TNFAIP3), CYLD, and RelB, which are negative regulators of the NF-κB pathway.[3][9] By

cleaving and inactivating these proteins, MALT1 promotes the nuclear translocation of NF-κB

and the subsequent transcription of pro-inflammatory and survival genes, such as IL-2.[3][10]

MLT-943, by inhibiting the protease function of MALT1, prevents the cleavage of these

substrates, thereby suppressing downstream NF-κB signaling and T-cell activation.[7]
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MALT1 Signaling Pathway and Point of Inhibition by MLT-943.

Detailed Experimental Protocols
The following sections outline the methodologies for key in vitro assays used to characterize

the activity of MLT-943.

IL-2 Reporter Gene Assay in Jurkat T cells
This assay quantifies the activation of the IL-2 promoter, a downstream target of NF-κB

signaling, in response to T-cell stimulation.
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Objective: To determine the potency of MLT-943 in inhibiting T-cell receptor (TCR)-mediated IL-

2 gene transcription.

Methodology:

Cell Line: Jurkat T-cells stably transfected with a luciferase reporter gene under the control of

the human IL-2 promoter are used.

Cell Culture: Cells are maintained in RPMI 1640 medium supplemented with 10% fetal

bovine serum and appropriate selection antibiotics.

Assay Procedure:

Jurkat cells are seeded into 96-well plates.

Cells are pre-incubated with various concentrations of MLT-943 or vehicle control.

T-cell activation is induced using a combination of phorbol 12-myristate 13-acetate (PMA)

and an anti-CD28 antibody.

Following an overnight incubation, a luciferase assay reagent is added to the cells.

The resulting luminescence, which is proportional to IL-2 promoter activity, is measured

using a luminometer.

Data Analysis: The IC50 value is calculated by fitting the dose-response curve of

luminescence inhibition to a four-parameter logistic equation.
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Workflow for the IL-2 Reporter Gene Assay.

IL-2 Release Assay in Primary T-Cells and Whole Blood
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This assay measures the secretion of IL-2 protein from primary T-cells or in a whole blood

matrix, providing a more physiologically relevant assessment of MALT1 inhibition.

Objective: To quantify the inhibitory effect of MLT-943 on IL-2 protein secretion from stimulated

immune cells.

Methodology:

Sample Preparation:

Primary T-cells/PBMCs: Isolated from healthy human, rat, or dog blood using density

gradient centrifugation.

Whole Blood: Freshly collected heparinized blood is diluted 1:1 with RPMI 1640 medium.

[11]

Assay Procedure:

Cells or diluted whole blood are plated in 96-well plates.

Samples are pre-incubated with a dilution series of MLT-943 or vehicle.

Stimulation is initiated with either anti-CD3/anti-CD28 antibodies (for primary T-cells) or

PMA/anti-CD28 (for whole blood).[7]

After an overnight incubation, the plates are centrifuged to pellet the cells.

Detection:

The supernatant (plasma in the case of whole blood) is collected.

IL-2 concentrations are quantified using a sensitive immunoassay, such as an ELISA or a

Meso Scale Discovery (MSD) assay.[7]

Data Analysis: The IC50 value is determined from the dose-response curve of IL-2 secretion

inhibition.

CYLD Cleavage Assay
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This assay directly assesses the proteolytic activity of MALT1 on one of its key substrates,

CYLD, a deubiquitinating enzyme.

Objective: To confirm that MLT-943 inhibits the MALT1-mediated cleavage of endogenous

CYLD.

Methodology:

Cell Culture and Treatment:

Primary human T-cells are cultured and pre-treated with MLT-943 or a vehicle control.

Cells are then stimulated with PMA and ionomycin to activate MALT1.[7]

Protein Extraction and Western Blotting:

Following stimulation, cells are lysed to extract total protein.

Protein samples are separated by SDS-PAGE and transferred to a membrane.

The membrane is probed with an antibody specific for CYLD to detect both the full-length

protein and its cleavage fragments.[12][13]

Analysis: The inhibition of CYLD cleavage is determined by the reduction in the appearance

of the cleaved fragments in the MLT-943 treated samples compared to the vehicle-treated,

stimulated control. Densitometry can be used for quantification.[14]
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Workflow for the CYLD Cleavage Assay.
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Conclusion
The in vitro data for MLT-943 consistently demonstrate its potent and selective inhibition of

MALT1 protease activity. The compound effectively suppresses downstream signaling events,

such as IL-2 production, in a variety of cellular contexts and across multiple species. The

experimental protocols detailed in this guide provide a framework for the continued

investigation of MLT-943 and other MALT1 inhibitors. This comprehensive in vitro

characterization underscores the potential of MLT-943 as a valuable tool for research and as a

therapeutic candidate for MALT1-driven pathologies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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